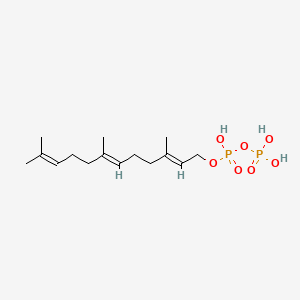

Farnesyl pyrophosphate

説明

Ubiquity and Significance of Isoprenoids in Biological Systems

Isoprenoids, also known as terpenoids, represent one of the largest and most diverse classes of organic compounds found in nature, with over 35,000 distinct molecules identified across all domains of life: bacteria, archaea, and eukaryotes. nih.govresearchgate.net These compounds are all derived from the fundamental five-carbon building block, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov The vast structural diversity of isoprenoids translates into a wide array of essential biological functions.

In various organisms, isoprenoids serve as:

Components of cell membranes: Sterols in eukaryotes and hopanoids in bacteria help regulate membrane fluidity and stability. pnas.orgacs.org

Electron transport chain constituents: Quinones, such as ubiquinone (Coenzyme Q), are critical for cellular respiration and energy production. pnas.orgcreative-proteomics.com

Photosynthetic pigments: Carotenoids and the side chain of chlorophyll (B73375) are essential for capturing light energy. pnas.org

Hormones: Steroids, gibberellins, and brassinosteroids act as signaling molecules that regulate growth and development. pnas.org

Post-translational modifications: The attachment of isoprenoid groups (prenylation) to proteins is crucial for their subcellular localization and function. nih.govpnas.org

Defense compounds: Plants produce a variety of monoterpenes, sesquiterpenes, and diterpenes as protective agents against herbivores and pathogens. pnas.org

The biosynthesis of these vital molecules occurs through two primary, independent pathways: the mevalonate (B85504) (MVA) pathway, which is predominant in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, typically found in bacteria and the plastids of plants. nih.govresearchgate.netnih.gov The universal precursors generated, IPP and DMAPP, are then sequentially condensed to form longer-chain isoprenoid precursors. nih.gov

Farnesyl Diphosphate as a Central Intermediate in Isoprenoid Biosynthesis

Farnesyl diphosphate (FPP), a 15-carbon (C15) isoprenoid, stands as a critical branching point in the intricate network of isoprenoid biosynthesis. nih.govnih.gov It is formed by the enzyme farnesyl diphosphate synthase (FPPS), which catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP). nih.govdocumentsdelivered.comresearchgate.netfrontierspartnerships.org

The central role of FPP stems from its position as the direct precursor to a multitude of essential metabolites. nih.govnih.gov From this juncture, metabolic pathways diverge to produce several major classes of compounds. FPP can be committed to the synthesis of sterols (like cholesterol), sesquiterpenes, or continue in the chain-elongation pathway to form geranylgeranyl diphosphate (GGPP), the precursor for diterpenes and carotenoids. nih.govresearchgate.netwikipedia.orgchempedia.info Furthermore, FPP is the substrate for farnesylation, a type of protein prenylation, and is also used in the synthesis of dolichols and ubiquinones. nih.govfrontierspartnerships.orgfrontiersin.org This pivotal role makes FPP synthase a key enzyme in regulating the metabolic flux towards these different downstream pathways. nih.govwikipedia.org

Table 1: Major Classes of Metabolites Derived from Farnesyl Diphosphate (FPP)

| Class of Metabolite | General Function | Example(s) |

| Sesquiterpenes | Plant defense, signaling molecules | Farnesene, Abscisic acid |

| Sterols | Membrane structure, hormones | Cholesterol, Ergosterol |

| Carotenoids (via GGPP) | Photosynthesis, antioxidants | Beta-carotene, Lycopene |

| Dolichols | Protein glycosylation | Dolichol phosphate (B84403) |

| Ubiquinones (Coenzyme Q) | Electron transport chain | Coenzyme Q10 |

| Prenylated Proteins | Protein localization and function | Ras proteins, Lamin A |

| Heme A | Component of cytochrome c oxidase | Heme A |

Structure

3D Structure

特性

IUPAC Name |

phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJDQUYCIWHTN-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020624 | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

372-97-4, 13058-04-3 | |

| Record name | Farnesyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sq 32709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARNESYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W6B01D07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of Farnesyl Diphosphate

Upstream Precursor Pathways

Two primary pathways are responsible for generating the C5 isoprenoid precursors, IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

The mevalonate pathway is a well-established route for isoprenoid precursor synthesis, predominantly found in eukaryotes and archaea nih.govacs.orgnih.gov. This pathway initiates with acetyl-CoA, a common metabolite derived from carbohydrate and fatty acid metabolism nih.gov. Three molecules of acetyl-CoA undergo a series of enzymatic reactions: first, two acetyl-CoA molecules condense to form acetoacetyl-CoA, which then condenses with a third acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) nih.govresearchgate.net. The reduction of HMG-CoA by HMG-CoA reductase, a key regulatory enzyme in many organisms, yields mevalonate (MVA) nih.gov. Subsequently, mevalonate is phosphorylated twice and decarboxylated, ultimately forming isopentenyl diphosphate (B83284) (IPP) nih.govresearchgate.net. IPP is then isomerized to its allylic isomer, dimethylallyl diphosphate (DMAPP), by IPP isomerase, completing the production of the two essential C5 building blocks nih.govresearchgate.net.

Key Enzymes in the MVA Pathway:

Acetyl-CoA acetyltransferase (AACT)

3-hydroxy-3-methylglutaryl-CoA synthase (HMGS)

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)

Mevalonate kinase (MK)

Phosphomevalonate kinase (PMK)

Mevalonate-5-diphosphate decarboxylase (MDC)

Isopentenyl pyrophosphate isomerase (IPPI) researchgate.net

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway or deoxyxylulose phosphate (DXP) pathway, is the primary route for IPP and DMAPP synthesis in most bacteria, some eukaryotic parasites, and within the plastids of plant cells rsc.orgpnas.orgnih.gov. This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials researchgate.netrsc.org. The MEP pathway comprises seven enzymatic steps, beginning with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP) rsc.org. DXP is then converted to MEP through a series of reactions, including reduction, cytidylation, phosphorylation, and cyclization, ultimately leading to the formation of IPP and DMAPP researchgate.netrsc.org. The MEP pathway is absent in animals but is essential for many pathogenic bacteria, making its enzymes attractive targets for antimicrobial drug development pnas.orgnih.gov. Plants, notably, utilize both the MVA pathway in the cytosol and the MEP pathway in plastids to synthesize a diverse range of isoprenoids pnas.orgnih.gov.

Key Enzymes in the MEP Pathway:

1-deoxy-D-xylulose-5-phosphate synthase (DXS)

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)

MEP cytidyltransferase (MCT)

MEP kinase (CMK)

2-C-methylerythritol-2,4-cyclodiphosphate synthase (MECPS)

(E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (HDR)

Isopentenyl diphosphate isomerase (IDI) researchgate.netrsc.org

Farnesyl Diphosphate Synthase (FPPS)

Farnesyl diphosphate synthase (FPPS) is the enzyme responsible for catalyzing the sequential condensation of the C5 isoprenoid units to form the C15 FPP molecule bibliotekanauki.ploup.comfrontierspartnerships.orgnih.govunab.clfrontiersin.orgspringernature.comresearchgate.netnih.gov. FPPS is a critical enzyme in the isoprenoid elongation process, acting as a central hub that supplies precursors for numerous essential metabolites, including sterols, dolichols, ubiquinones, and carotenoids, as well as substrates for protein prenylation bibliotekanauki.plfrontierspartnerships.orgnih.govresearchgate.netnih.gov.

FPPS catalyzes a series of head-to-tail condensations, progressively elongating the isoprenoid chain.

The synthesis of FPP by FPPS involves two successive condensation steps, both utilizing IPP as a substrate and proceeding in a head-to-tail fashion oup.comnih.govunab.clfrontiersin.orgspringernature.com. The process begins with the condensation of dimethylallyl diphosphate (DMAPP, a C5 unit with a diphosphate group at the "head" or tertiary carbon) with isopentenyl diphosphate (IPP, a C5 unit with a diphosphate group at the "tail" or primary carbon) nih.govfrontiersin.org. This reaction yields geranyl diphosphate (GPP), a C10 isoprenoid diphosphate oup.comnih.govunab.clfrontiersin.orgspringernature.com. Subsequently, FPPS catalyzes the condensation of GPP with a second molecule of IPP, resulting in the formation of farnesyl diphosphate (FPP), a C15 isoprenoid diphosphate oup.comnih.govunab.clfrontiersin.orgspringernature.com.

| Step | Substrate 1 | Substrate 2 | Product | Enzyme | Carbon Count (Substrate 1) | Carbon Count (Substrate 2) | Carbon Count (Product) |

| 1 | DMAPP | IPP | GPP | FPPS | C5 | C5 | C10 |

| 2 | GPP | IPP | FPP | FPPS | C10 | C5 | C15 |

Table 1: Sequential Condensation Steps Catalyzed by Farnesyl Diphosphate Synthase (FPPS). DMAPP: Dimethylallyl Diphosphate, IPP: Isopentenyl Diphosphate, GPP: Geranyl Diphosphate, FPP: Farnesyl Diphosphate.

The catalytic mechanism of FPPS involves a series of ionization, condensation, and elimination steps, typically requiring divalent metal ions, such as Mg2+, to stabilize the diphosphate leaving groups frontiersin.orgresearchgate.net. The reaction is initiated by the ionization of the allylic diphosphate substrate (DMAPP in the first step, GPP in the second), which involves the cleavage of the carbon-oxygen bond of the diphosphate moiety. This generates a pyrophosphate anion and an allylic carbocation intermediate nih.govfrontiersin.org. The Mg2+ ions are crucial for stabilizing this pyrophosphate anion and facilitating the departure of the diphosphate group frontiersin.orgresearchgate.net.

The nucleophilic attack occurs at the C1 position of the allylic carbocation by the diphosphate-bearing tail of the incoming IPP molecule frontiersin.org. This condensation reaction forms a new carbon-carbon bond and extends the isoprenoid chain. Following the condensation, a deprotonation step completes the formation of the diphosphate product (GPP or FPP) frontiersin.org. Some models suggest the reaction may proceed through a single step involving a carbocationic transition state researchgate.net.

FPPS enzymes typically possess two highly conserved domains: the First Aspartate Rich Motif (FARM) and the Second Aspartate Rich Motif (SARM) oup.comunab.cl. These aspartate-rich regions are critical for binding the diphosphate groups of the substrates, often through interactions with Mg2+ ions researchgate.net. Furthermore, the specificity for producing a C15 product (FPP) rather than longer chain isoprenoids is determined by specific amino acid residues, particularly those located near the FARM domain, known as the chain-length determination region (CLD). These residues, often aromatic amino acids like phenylalanine or tyrosine, form a "floor" within the active site cavity, sterically limiting the binding and condensation of longer isoprenoid precursors nih.govresearchgate.net. Product inhibition by FPP binding to an allosteric site has also been described, contributing to the regulation of the pathway frontiersin.org.

Compound List

Acetyl-CoA

Acetoacetyl-CoA

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)

Mevalonate (MVA)

Isopentenyl Diphosphate (IPP)

Dimethylallyl Diphosphate (DMAPP)

Isopentenyl Pyrophosphate Isomerase (IPPI)

Geranyl Diphosphate (GPP)

Farnesyl Diphosphate (FPP)

Farnesyl Diphosphate Synthase (FPPS)

1-deoxy-D-xylulose 5-phosphate (DXP)

1-deoxy-D-xylulose-5-phosphate synthase (DXS)

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)

Methylerythritol phosphate (MEP)

(E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP)

Geranylgeranyl Diphosphate (GGPP)

Geranylgeranyl Diphosphate Synthase (GGPPS)

Pyruvate

Glyceraldehyde 3-phosphate

Substrate Specificity and Stereoselectivity of FPPS

Farnesyl Diphosphate Synthase (FPPS) is a key enzyme in the isoprenoid pathway, catalyzing the sequential condensation of isopentenyl diphosphate (IPP, C5) with dimethylallyl diphosphate (DMAPP, C5) to form geranyl diphosphate (GPP, C10), and then with another molecule of IPP to produce farnesyl diphosphate (FPP, C15) nih.govpeerj.comillinois.edu. This process involves the formation of E-double bonds during each addition of a five-carbon isoprene (B109036) unit nih.govdatapdf.com.

Discrimination between Allylic Diphosphates

FPPS enzymes exhibit specificity towards their allylic diphosphate substrates, typically DMAPP and GPP. While FPPS enzymes generally show a preference for DMAPP over GPP in the initial condensation step, kinetic studies have revealed varying substrate preferences across different organisms asm.org. For instance, Schistosoma mansoni FPPS (SmFPPS) demonstrates substrate preferences with DMAPP > GPP > FPP under similar reaction conditions asm.org. The enzyme's ability to discriminate between these substrates is crucial for directing the flow of isoprenoid precursors into specific metabolic pathways peerj.com.

Formation of (E,E)-Farnesyl Diphosphate and Minor Stereoisomers

The primary product of FPPS activity is (E,E)-farnesyl diphosphate (FPP) nih.govdatapdf.com. However, research has indicated that FPPS enzymes can also produce minor stereoisomers. Incubations with avian FPP synthase, for example, have revealed the formation of small amounts of neryl diphosphate (Z-C10) and (Z,E)-FPP alongside the predominant E-isomers during the C5 → C10 and C10 → C15 reactions nih.govacs.orgnih.gov. This synthesis of Z-double bond isomers is considered a compromise between optimizing double bond stereoselectivity and the necessity of excluding DMAPP from the IPP binding site nih.govacs.orgnih.gov. The pro-R hydrogen at C2 of IPP is lost during the formation of both E- and Z-double bond isomers nih.govacs.orgnih.gov.

Structural Biology of FPPS

The structural features of FPPS enzymes are critical for their catalytic activity, substrate binding, and product chain-length determination. FPPS enzymes typically function as homodimers, with each monomer possessing an active site composed of distinct binding pockets for the allylic substrate and the homoallylic substrate (IPP) nih.govfrontiersin.orgfrontierspartnerships.orgresearchgate.netnih.gov.

Conserved Aspartate-Rich Motifs (DDXXD) and Substrate Binding

A hallmark of FPPS enzymes, and prenyltransferases in general, are conserved aspartate-rich motifs, specifically the DDXXD sequence. These motifs are crucial for catalytic activity and are involved in binding magnesium ions (Mg2+) peerj.comfrontiersin.orgmdpi.comnih.govnih.govpnas.orgacs.org. The Mg2+ ions, coordinated by the aspartate residues of these motifs, mediate electrostatic interactions with the pyrophosphate groups of the substrates, thereby stabilizing them and facilitating substrate binding and the catalytic process frontiersin.orgnih.govnih.govpnas.org. The first aspartate-rich motif (FARM) in domain II and the second aspartate-rich motif (SARM) in domain V are particularly important for binding the diphosphate moieties of IPP and allylic substrates peerj.comfrontiersin.orgnih.gov.

Quaternary Structure and Active Site Organization

FPPS enzymes are generally found to be homodimers nih.govfrontiersin.orgfrontierspartnerships.orgresearchgate.netnih.govacs.org. The active site is typically located within a catalytic cavity formed by bundles of α-helices pnas.orgacs.org. Within this cavity, there are distinct binding sites for the allylic substrate (S1 site) and the homoallylic substrate IPP nih.govfrontiersin.org. The binding of an allylic substrate or an inhibitor to the S1 site, along with Mg2+ ions, induces a conformational change that closes the enzyme, creating a well-defined sub-pocket for IPP binding frontiersin.org. The active sites of the subunits in the dimeric structure are often oriented in a parallel fashion acs.org.

Molecular Determinants of Product Chain Length

The determination of the final product chain length in FPPS is primarily governed by structural features within the active site, particularly the size and composition of the hydrophobic pocket that accommodates the growing hydrocarbon chain nih.govfrontierspartnerships.orgresearchgate.netpnas.orguliege.bebibliotekanauki.pl. Specifically, amino acid residues located at the 4th and 5th positions upstream from the conserved aspartate-rich motif (FARM) play a significant role in dictating product specificity and chain length nih.govfrontierspartnerships.orgresearchgate.netpnas.orguliege.bebibliotekanauki.pl. For instance, avian FPPS enzymes with phenylalanine residues at these positions (Phe112 and Phe113) form a catalytic pocket that favors the production of C15 FPP. Replacing these bulky aromatic residues with smaller amino acids has been shown to alter the size of the binding pocket, leading to the formation of longer products uliege.be. Studies on Leishmania major FPPS revealed that the residue Thr-164 is a potential regulator of product specificity, with substitutions affecting FPP synthesis nih.gov. Metal ion cofactors can also influence product chain length, as demonstrated by Phaedon cochleariae isoprenyl diphosphate synthase 1 (PcIDS1), which produces different ratios of C10 GPP and C15 FPP depending on whether Mg2+, Co2+, or Mn2+ is used as a cofactor pnas.org.

Compound Table:

| Compound Name | Abbreviation | Chemical Formula | Molecular Weight (approx.) |

| Farnesyl Diphosphate | FPP | C15H32O6P2 | 382.36 g/mol |

| Isopentenyl Diphosphate | IPP | C5H12O6P2 | 234.10 g/mol |

| Dimethylallyl Diphosphate | DMAPP | C5H11O6P2 | 232.08 g/mol |

| Geranyl Diphosphate | GPP | C10H19O6P2 | 304.19 g/mol |

| Neryl Diphosphate | Z-C10 | C10H19O6P2 | 304.19 g/mol |

| (Z,E)-Farnesyl Diphosphate | (Z,E)-FPP | C15H32O6P2 | 382.36 g/mol |

| Geranylgeranyl Diphosphate | GGPP | C20H39O6P2 | 452.49 g/mol |

| Farnesyl Thio-Diphosphate | FsPP | C15H31O5P2S | 398.44 g/mol |

| Octaprenyl Diphosphate | OPP | C40H67O6P2 | 714.87 g/mol |

Note: Molecular weights are approximate and may vary slightly based on isotopic composition and specific salt forms.This article provides a detailed examination of Farnesyl Diphosphate (FPP), a vital intermediate in the isoprenoid biosynthesis pathway, and the enzyme responsible for its synthesis, Farnesyl Diphosphate Synthase (FPPS). The content adheres strictly to the provided outline, focusing on the enzyme's substrate specificity, stereoselectivity, and structural biology.

Substrate Specificity and Stereoselectivity of FPPS

Farnesyl Diphosphate Synthase (FPPS) is a critical enzyme that catalyzes the sequential head-to-tail condensation of isopentenyl diphosphate (IPP, C5) with dimethylallyl diphosphate (DMAPP, C5) to form geranyl diphosphate (GPP, C10), and subsequently with another molecule of IPP to yield farnesyl diphosphate (FPP, C15) nih.govpeerj.comillinois.edu. This enzymatic process is characterized by the installation of E-double bonds during each addition of a five-carbon isoprene unit nih.govdatapdf.com.

Discrimination between Allylic Diphosphates

FPPS enzymes exhibit distinct preferences for their allylic diphosphate substrates, primarily DMAPP and GPP. While most FPPS enzymes demonstrate a preference for DMAPP over GPP in the initial condensation step, kinetic analyses have revealed variations in substrate specificity across different species asm.org. For example, Schistosoma mansoni FPPS (SmFPPS) shows substrate preferences in the order of DMAPP > GPP > FPP under comparable reaction conditions asm.org. The enzyme's capacity to differentiate between these substrates is essential for directing the flux of isoprenoid precursors into specific metabolic routes peerj.com.

Formation of (E,E)-Farnesyl Diphosphate and Minor Stereoisomers

The principal product generated by FPPS activity is (E,E)-farnesyl diphosphate (FPP) nih.govdatapdf.com. However, research indicates that FPPS enzymes can also produce minor stereoisomers. Studies involving avian FPP synthase, for instance, have identified the formation of small quantities of neryl diphosphate (Z-C10) and (Z,E)-FPP, in addition to the predominant E-isomers, during the C5 → C10 and C10 → C15 reactions nih.govacs.orgnih.gov. The synthesis of these Z-double bond isomers is considered a compromise between optimizing double bond stereoselectivity and the requirement to exclude DMAPP from the IPP binding site nih.govacs.orgnih.gov. During the formation of both E- and Z-double bond isomers, the pro-R hydrogen at the C2 position of IPP is lost nih.govacs.orgnih.gov.

Structural Biology of FPPS

The structural architecture of FPPS enzymes is fundamental to their catalytic function, substrate binding capabilities, and the precise determination of product chain length nih.govfrontierspartnerships.orgresearchgate.netpnas.orguliege.bebibliotekanauki.pl. FPPS enzymes typically operate as homodimers, with each subunit featuring an active site that includes separate binding pockets for the allylic substrate and the homoallylic substrate (IPP) nih.govfrontiersin.orgfrontierspartnerships.orgresearchgate.netnih.gov.

Conserved Aspartate-Rich Motifs (DDXXD) and Substrate Binding

A defining characteristic of FPPS enzymes, and prenyltransferases in general, is the presence of conserved aspartate-rich motifs, notably the DDXXD sequence. These motifs are indispensable for catalytic activity and play a role in binding magnesium ions (Mg2+) peerj.comfrontiersin.orgmdpi.comnih.govnih.govpnas.orgacs.org. The Mg2+ ions, chelated by the aspartate residues within these motifs, facilitate electrostatic interactions with the pyrophosphate groups of the substrates, thereby stabilizing them and promoting substrate binding and catalysis frontiersin.orgnih.govnih.govpnas.org. The first aspartate-rich motif (FARM), located in domain II, and the second aspartate-rich motif (SARM), situated in domain V, are particularly crucial for binding the diphosphate moieties of both IPP and allylic substrates peerj.comfrontiersin.orgnih.gov.

Quaternary Structure and Active Site Organization

FPPS enzymes are predominantly observed to function as homodimers nih.govfrontiersin.orgfrontierspartnerships.orgresearchgate.netnih.govacs.org. The active site is typically housed within a catalytic cavity formed by bundles of α-helices pnas.orgacs.org. Within this cavity, distinct binding sites are present for the allylic substrate (designated the S1 site) and the homoallylic substrate IPP nih.govfrontiersin.org. The binding of an allylic substrate or an inhibitor to the S1 site, in conjunction with Mg2+ ions, triggers a conformational change that results in the closure of the enzyme, thereby creating a well-defined sub-pocket for IPP binding frontiersin.org. In the dimeric structure, the active sites of the subunits are often oriented in a parallel configuration acs.org.

Molecular Determinants of Product Chain Length

The determination of the final product chain length in FPPS is primarily dictated by specific structural elements within the active site, particularly the dimensions and composition of the hydrophobic pocket designed to accommodate the elongating hydrocarbon chain nih.govfrontierspartnerships.orgresearchgate.netpnas.orguliege.bebibliotekanauki.pl. Notably, amino acid residues positioned at the 4th and 5th locations upstream of the conserved aspartate-rich motif (FARM) significantly influence product specificity and chain length nih.govfrontierspartnerships.orgresearchgate.netpnas.orguliege.bebibliotekanauki.pl. For instance, avian FPPS enzymes featuring phenylalanine residues at these positions (Phe112 and Phe113) create a catalytic pocket that favors the production of C15 FPP. The substitution of these bulky aromatic residues with smaller amino acids has been demonstrated to modify the size of the binding pocket, leading to the generation of longer products uliege.be. Investigations into Leishmania major FPPS have identified Thr-164 as a potential regulator of product specificity, with mutations affecting FPP synthesis nih.gov. Additionally, metal ion cofactors can influence product chain length; for example, Phaedon cochleariae isoprenyl diphosphate synthase 1 (PcIDS1) produces varying ratios of C10 GPP and C15 FPP depending on whether Mg2+, Co2+, or Mn2+ serves as the cofactor pnas.org.

Farnesyl Diphosphate As a Pivotal Branch Point Metabolite

Diversion into Downstream Isoprenoid Biosynthetic Pathways

The strategic position of farnesyl diphosphate (B83284) allows for its conversion into a multitude of isoprenoid derivatives. Its role as a substrate for various synthases and transferases initiates the biosynthesis of sterols, dolichols, ubiquinone, carotenoids, sesquiterpenes, and triterpenes, among other essential molecules. The regulation of the enzymes at these branch points is crucial for maintaining cellular homeostasis and responding to developmental and environmental cues.

The commitment of farnesyl diphosphate to the sterol biosynthetic pathway is marked by its conversion to squalene (B77637), a C30 isoprenoid. This reaction is the first dedicated step towards the synthesis of all sterols, including cholesterol in animals and phytosterols (B1254722) in plants.

The enzyme responsible for this pivotal conversion is squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase. Located on the membrane of the endoplasmic reticulum, SQS catalyzes a two-step reductive dimerization of two FPP molecules. In the first step, two molecules of FPP are condensed to form the intermediate presqualene pyrophosphate (PSPP). The second step involves the rearrangement and subsequent reduction of PSPP by NADPH to yield squalene. This head-to-head condensation is a distinguishing feature of this reaction.

The activity of squalene synthase is a significant regulatory point in the isoprenoid pathway. By directing FPP towards sterol formation, it effectively controls the metabolic flux away from the synthesis of other non-sterol isoprenoids. The regulation of SQS is complex, involving both transcriptional and post-translational

The Role of Farnesyl Diphosphate in Protein Prenylation

General Mechanism of Protein Farnesylation

Protein farnesylation is a multi-step process that attaches a hydrophobic farnesyl group from FPP to a target protein, thereby facilitating its association with cellular membranes. wikipedia.orgwikipedia.org This modification is crucial for mediating protein-protein and protein-membrane interactions. wikipedia.orgnih.gov

The general mechanism proceeds as follows:

Recognition : The process begins with the recognition of a specific four-amino acid sequence called a CaaX box at the C-terminus of the target protein. wikipedia.orgwikipedia.org In this motif, 'C' represents a cysteine residue, 'a' denotes any aliphatic amino acid, and 'X' is a variable amino acid that determines which prenyltransferase will act on the protein. plos.org

Farnesylation : Protein farnesyltransferase (FTase) catalyzes the transfer of the 15-carbon farnesyl group from farnesyl diphosphate (B83284) to the sulfur atom of the cysteine residue within the CaaX motif, forming a stable thioether linkage. wikipedia.orgascopubs.org

Post-Prenylation Processing : Following farnesylation, the protein typically undergoes two additional enzymatic modifications in the endoplasmic reticulum. molbiolcell.orgcaymanchem.com First, a specific protease, such as Ras-converting enzyme 1 (Rce1), removes the last three amino acids (-aaX) of the CaaX motif. molbiolcell.orgjax.org Second, the newly exposed farnesylcysteine at the C-terminus is methylated by isoprenylcysteine carboxyl methyltransferase (Icmt). caymanchem.comjax.org

This series of modifications increases the hydrophobicity of the protein's C-terminus, which is critical for its subsequent biological activity. caymanchem.com

Protein Farnesyltransferase (FTase) Enzymology

Protein farnesyltransferase (FTase) is a heterodimeric enzyme, composed of an α-subunit and a β-subunit, that plays a central role in farnesylation. wikipedia.orgascopubs.org The α-subunit is shared with a related enzyme, geranylgeranyltransferase type I, while the β-subunit is unique and provides substrate specificity. wikipedia.orgascopubs.org

Table 1: Key Enzymes in Protein Farnesylation and Processing

| Enzyme Name | Abbreviation | Function |

| Protein Farnesyltransferase | FTase | Catalyzes the transfer of a farnesyl group from FPP to the CaaX box of a target protein. wikipedia.org |

| Ras-converting enzyme 1 | Rce1 | A protease that cleaves the terminal three amino acids (-aaX) from the farnesylated protein. molbiolcell.org |

| Isoprenylcysteine carboxyl methyltransferase | Icmt | Methylates the carboxyl group of the newly exposed farnesylcysteine. molbiolcell.orgcaymanchem.com |

The catalytic activity of FTase relies on its ability to recognize both of its substrates: farnesyl diphosphate and the protein containing the CaaX motif. acs.org The active site is located primarily within the β-subunit. wikipedia.org

Substrate Recognition:

Farnesyl Diphosphate (FPP): FTase has a hydrophobic binding pocket that accommodates the 15-carbon farnesyl lipid. wikipedia.orgmdpi.com The diphosphate group of FPP forms electrostatic interactions within the active site, often coordinated by a magnesium ion (Mg²⁺). mdpi.com

CaaX Motif: The specificity of FTase for its protein substrates is largely determined by the identity of the 'X' residue in the CaaX box. wikipedia.org FTase preferentially recognizes proteins where 'X' is serine, methionine, glutamine, alanine, or cysteine. wikipedia.orgebi.ac.uk

Catalytic Process: The reaction proceeds via an Sₙ2-type nucleophilic attack. wikipedia.org A zinc ion (Zn²⁺) coordinated by the β-subunit at the active site polarizes the thiol group (-SH) of the cysteine residue in the CaaX motif, increasing its nucleophilicity. wikipedia.orgmdpi.com This activated cysteine then attacks the C1 carbon of farnesyl diphosphate, displacing the pyrophosphate leaving group and forming the thioether bond. wikipedia.orgmdpi.com The resulting farnesylated protein is then released, allowing the enzyme to begin another catalytic cycle. wikipedia.org

While FTase and GGTase-I are structurally related and both catalyze protein prenylation, they exhibit distinct substrate specificities. wikipedia.org Both enzymes are heterodimers sharing a common α-subunit, but their β-subunits differ, which accounts for their specificity. wikipedia.org

The primary distinctions are:

Isoprenoid Substrate: FTase uses the 15-carbon farnesyl diphosphate (FPP), whereas GGTase-I uses the 20-carbon geranylgeranyl diphosphate (GGPP). imp.ac.atnih.gov

CaaX Box Recognition: The terminal 'X' amino acid of the CaaX motif is the main determinant for enzyme selection. wikipedia.org FTase typically recognizes CaaX boxes ending in methionine, serine, or alanine. In contrast, GGTase-I recognizes CaaX boxes where the 'X' residue is typically a leucine (B10760876) or isoleucine. wikipedia.orgmolbiolcell.org

Table 2: Comparison of FTase and GGTase-I Substrate Specificity

| Feature | Protein Farnesyltransferase (FTase) | Protein Geranylgeranyltransferase Type I (GGTase-I) |

| Isoprenoid Donor | Farnesyl Diphosphate (FPP) (15-carbon) | Geranylgeranyl Diphosphate (GGPP) (20-carbon) |

| Typical 'X' Residue in CaaX Box | Methionine (M), Serine (S), Glutamine (Q), Alanine (A), Cysteine (C) wikipedia.orgebi.ac.uk | Leucine (L), Isoleucine (I), Valine (V), Phenylalanine (F) wikipedia.orgmolbiolcell.org |

Biological Implications of Protein Prenylation

The attachment of the farnesyl group to a protein has profound consequences for its biological function, primarily by altering its physical properties and cellular location.

The farnesyl group is a hydrophobic lipid tail. wikipedia.org Its addition to a protein dramatically increases the protein's affinity for the lipid bilayers of cellular membranes. caymanchem.comresearchgate.net This process is essential for targeting otherwise soluble proteins to specific membrane compartments where they can interact with other components of cellular machinery. nih.govfrontiersin.org

Following the complete CaaX processing pathway, farnesylated proteins are directed to various membranes, including:

Plasma Membrane: Many key signaling proteins, such as members of the Ras superfamily, are targeted to the inner leaflet of the plasma membrane. wikipedia.orgmolbiolcell.org

Endoplasmic Reticulum (ER) and Golgi Apparatus: The post-prenylation processing steps (proteolysis and methylation) occur at the ER. molbiolcell.org

Nuclear Envelope: Nuclear lamins, which are structural components of the nuclear envelope, are farnesylated, a modification essential for their proper localization and function. mdpi.com

By controlling the subcellular localization of key regulatory proteins, farnesylation plays a pivotal role in a multitude of cellular signaling pathways. nih.govfrontiersin.org The anchoring of signaling proteins to membranes places them in close proximity to their upstream activators and downstream effectors, which is often a prerequisite for signal transmission. wikipedia.orgnih.gov

A primary example is the Ras superfamily of small GTPases, which are central regulators of pathways controlling:

Cell Proliferation and Growth ontosight.ai

Cell Differentiation ontosight.ai

Cell Survival ontosight.ai

The biological activity of Ras proteins is critically dependent on their farnesylation and subsequent localization to the plasma membrane. wikipedia.orgascopubs.org Without this lipid modification, Ras remains in the cytosol and is unable to perform its signaling functions, highlighting the essential role of farnesyl diphosphate in these fundamental cellular processes. wikipedia.orgresearchgate.net

Advanced Research Methodologies and Experimental Approaches in Farnesyl Diphosphate Research

Molecular Biology and Genetic Engineering Techniques

Gene Cloning and Heterologous Expression of FPPS

The isolation and characterization of FPPS genes from various organisms is a foundational step in understanding their role in isoprenoid biosynthesis. Gene cloning involves isolating the specific DNA sequence encoding FPPS from the organism of interest. Once isolated, this gene can be inserted into a host organism, such as Escherichia coli or yeast (Saccharomyces cerevisiae), in a process known as heterologous expression. researchgate.netfrontierspartnerships.orgbibliotekanauki.pl This allows for the production of large quantities of the FPPS enzyme for further study. researchgate.netnih.gov

Researchers have successfully cloned and expressed FPPS genes from a wide range of organisms, including plants like Panax sokpayensis, guayule (Parthenium argentatum), and Chamaemelum nobile, as well as from humans and fungi. researchgate.netfrontierspartnerships.orgnih.govnotulaebotanicae.ro For instance, the full-length cDNA of PsFPS from Panax sokpayensis was cloned using Rapid Amplification of cDNA Ends (RACE) and subsequently expressed in E. coli. researchgate.net Similarly, two distinct FPPS cDNAs from a guayule stembark library were isolated and expressed in E. coli, revealing that both isoforms produce FPP as the primary product. nih.gov

Heterologous expression is crucial for several reasons. It enables the production of sufficient quantities of purified enzyme for biochemical assays and structural studies. researchgate.netnih.gov Furthermore, it allows researchers to study the function of a specific FPPS isozyme in isolation, without interference from other enzymes present in the native organism.

Table 1: Examples of Cloned and Heterologously Expressed FPPS Genes

| Organism | Gene Designation | Host Organism for Expression | Reference |

|---|---|---|---|

| Panax sokpayensis | PsFPS | Escherichia coli | researchgate.net |

| Guayule (Parthenium argentatum) | Not specified | Escherichia coli | nih.gov |

| Saccharomyces cerevisiae | ERG20 | Saccharomyces cerevisiae | frontierspartnerships.orgbibliotekanauki.pl |

| Human | FPPS | Not specified | frontierspartnerships.org |

| Tripterygium wilfordii | TwFPSs | Escherichia coli | researchgate.net |

| Rosa rugosa | RrFPPS1 | Escherichia coli | peerj.com |

Site-Directed Mutagenesis for Structure-Function Relationship Studies of FPPS

Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene. springernature.comnih.govspringernature.com By altering the codons for specific amino acids in the FPPS gene, researchers can create mutant versions of the enzyme with altered properties. mdpi.com This approach is invaluable for investigating the relationship between the enzyme's structure and its function. nih.govmdpi.comoup.com

Key applications of site-directed mutagenesis in FPPS research include:

Identifying critical amino acid residues: Researchers can systematically replace amino acids in the active site and other conserved regions to determine which ones are essential for substrate binding and catalysis. frontierspartnerships.orgmdpi.com For example, the highly conserved aspartate-rich motifs (DDxxD) have been identified as crucial for the catalytic activity of FPPS. researchgate.netfrontierspartnerships.orgnih.gov

Investigating product specificity: By mutating residues in the active site, scientists can alter the chain length of the final product. frontierspartnerships.orgbibliotekanauki.pl Studies have shown that amino acid residues at the 4th and 5th positions before the first aspartate-rich motif are major determinants of product specificity. frontierspartnerships.orgbibliotekanauki.pl

Probing enzyme mechanisms: Mutagenesis can be used to test hypotheses about the catalytic mechanism of FPPS and other prenyltransferases. mdpi.com For instance, replacing an aspartic acid with glutamate (B1630785) in a pentalenene (B1246303) synthase resulted in decreased catalytic efficiency and a change in the product profile. mdpi.com

The "megaprimer" method, a PCR-based technique, is a commonly used and flexible approach for site-directed mutagenesis. springernature.com This method utilizes two external primers and one internal mutagenic primer in two rounds of PCR to introduce the desired mutation. springernature.com

Functional Genomics and Gene Family Analysis

Functional genomics aims to understand the function of genes and proteins on a genome-wide scale. In the context of FPP research, this involves identifying and characterizing entire families of FPPS genes within an organism's genome. mdpi.comnih.gov Many plants possess multiple FPPS genes, forming gene families. frontierspartnerships.orgbibliotekanauki.plmdpi.com For example, a study of Euphorbia hirta identified eight members of the FPS gene family, designated EhFPS1–EhFPS8. mdpi.comnih.gov

Gene family analysis provides insights into:

Evolutionary relationships: By comparing the sequences of different FPPS genes within and between species, researchers can construct phylogenetic trees to understand their evolutionary history. mdpi.com

Differential regulation: The presence of multiple FPPS genes allows for differential regulation in response to various developmental cues and environmental stimuli. frontierspartnerships.orgbibliotekanauki.pl For instance, in peach, the expression of PpTPS genes is regulated by factors like UV-B light, low temperature, and phytohormones. oup.com

Functional diversification: Different members of an FPPS gene family may have distinct expression patterns or even slightly different functions, contributing to the metabolic diversity of the organism. mdpi.com In Arabidopsis thaliana, the two FPS genes, FPS1 and FPS2, exhibit complementary expression patterns, particularly during seed development. plos.org

Transcriptome analysis, which involves sequencing all the RNA molecules in a cell or tissue, is a key tool in functional genomics. oup.com It allows researchers to identify which FPPS genes are expressed under specific conditions and in different tissues, providing clues about their physiological roles. notulaebotanicae.rooup.com

Biochemical and Enzymatic Characterization

In Vitro Enzyme Assays and Kinetic Analysis of FPPS and Prenyltransferases

In vitro enzyme assays are essential for characterizing the catalytic activity and kinetic properties of purified FPPS and other prenyltransferases. nih.gov These assays are typically performed in a controlled laboratory setting, outside of a living organism. oup.comnih.gov

A standard in vitro assay for FPPS involves incubating the purified enzyme with its substrates, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), and then measuring the amount of FPP produced. mdpi.com Often, a radiolabeled substrate, such as [4-¹⁴C]IPP, is used to facilitate the detection and quantification of the product. nih.gov

Kinetic analysis is performed to determine key enzymatic parameters, such as:

Michaelis-Menten constant (Kₘ): This represents the substrate concentration at which the enzyme operates at half of its maximum velocity and is an indicator of the enzyme's affinity for its substrate. nih.gov

Maximum velocity (Vₘₐₓ): This is the maximum rate of the reaction when the enzyme is saturated with substrate. nih.gov

Catalytic efficiency (kcat/Kₘ): This parameter reflects how efficiently the enzyme converts substrate into product. mdpi.com

By varying the concentrations of substrates and measuring the initial reaction rates, researchers can calculate these kinetic constants. nih.govasm.org This information is crucial for comparing the activities of different FPPS isozymes or mutants and for understanding how the enzyme is regulated. For example, kinetic analysis of a bifunctional FPPS/GGPPS from Plasmodium falciparum revealed different Kₘ values for its various allylic substrates, DMAPP, GPP, and FPP. nih.gov

Analytical Techniques for Product Identification and Quantification (e.g., GC-MS, HPLC)

Once an enzymatic reaction is complete, analytical techniques are required to identify and quantify the products. peerj.commdpi.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely used methods in FPP research. peerj.commdpi.comekb.eg

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify compounds in a mixture. sepscience.com In FPP research, reverse-phase HPLC is often used to separate the different isoprenoid diphosphates and their corresponding alcohols after dephosphorylation. nih.gov The separated compounds are then detected, typically by a UV or photodiode array (PDA) detector. sepscience.com HPLC is particularly useful for analyzing non-volatile compounds. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique ideal for analyzing volatile and semi-volatile compounds. ekb.eg In this method, the products of the enzymatic reaction are often dephosphorylated to their corresponding alcohols (e.g., farnesol (B120207) from FPP), which are more volatile. mdpi.com The mixture is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with a stationary phase. The separated compounds then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for confident identification. ekb.eg GC-MS has been used to confirm the production of FPP by recombinant FPPS from various sources, including Poria cocos and Rosa rugosa. peerj.commdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Farnesyl diphosphate | FPP |

| Farnesyl pyrophosphate | FPP |

| Isopentenyl diphosphate | IPP |

| Dimethylallyl diphosphate | DMAPP |

| Geranyl diphosphate | GPP |

| Geranylgeranyl diphosphate | GGPP |

| Farnesol | FOH |

| Geraniol | GOH |

| Geranylgeraniol | GGOH |

| Nerol | |

| Nerolidol | |

| Chrysanthemyl diphosphate | CPP |

| Lavandulyl diphosphate | LPP |

| Maconelliyl diphosphate | MPP |

| Isopentenyl pyrophosphate | IPP |

| Dimethylallyl pyrophosphate | DMAPP |

| Geranyl pyrophosphate | GPP |

| This compound | FPP |

| Geranylgeranyl pyrophosphate | GGPP |

| Nerolidyl diphosphate | NPP |

| Z,Z-Farnesyl diphosphate | Z,Z-FPP |

Synthesis and Application of Substrate Analogues for Mechanistic Probes

The study of farnesyl diphosphate (FPP) utilizing enzymes has been significantly advanced by the synthesis and application of FPP substrate analogues. These modified molecules serve as powerful mechanistic probes, allowing researchers to investigate enzyme-catalyzed reactions in detail.

Photoactive analogues of FPP are particularly useful for identifying and studying enzymes that use this substrate. nih.gov For instance, two FPP analogues containing diazotrifluoropropionyl photophores linked to geranyl diphosphate via amide or ester linkages have been synthesized. nih.gov The amide-linked analogue was found to be an alternative substrate for Saccharomyces cerevisiae protein farnesyltransferase (ScPFTase) and, upon photolysis, labels the β-subunits of both farnesyl- and geranylgeranyltransferase. nih.gov However, its instability led to the development of a more stable ester-linked analogue. nih.gov This ester-linked analogue also acts as an alternative substrate for PFTase and can selectively photocrosslink the β-subunit of ScPFTase, as well as E. coli farnesyl diphosphate synthase and a sesquiterpene synthase. nih.gov The selectivity of this probe suggests its utility in identifying novel FPP-utilizing enzymes in complex protein mixtures. nih.gov

Another class of FPP analogues involves the replacement of the C3 methyl groups of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) with chlorine. acs.org The chlorinated IPP analogue (3-ClIPP) can act as a cosubstrate with DMAPP or geranyl diphosphate (GPP) in reactions catalyzed by avian farnesyl diphosphate synthase (FPPS), yielding chlorinated versions of GPP and FPP. acs.org Interestingly, when the chlorinated DMAPP analogue (3-ClDMAPP) is incubated with IPP, only the chlorinated FPP is formed. acs.org While the binding affinities (KM) of these chlorinated analogues are similar to their natural counterparts, their catalytic efficiencies (kcat) are significantly lower. acs.org These findings support a dissociative electrophilic alkylation mechanism where the rate-limiting step shifts from the cleavage of the carbon-oxygen bond in the allylic substrate to the alkylation of the double bond in the homoallylic substrate. acs.org

Fluorinated analogues of FPP have also been employed to probe the catalytic mechanism of enzymes like aristolochene (B1197444) synthase. The use of 6-fluoro and 14-fluoro farnesyl diphosphate has shown that germacrene A is a true intermediate in the reaction pathway. cardiff.ac.ukrsc.org The fluorine atom, depending on its position, can prevent subsequent cyclization steps, providing insight into the enzyme's role in guiding the reaction cascade. cardiff.ac.ukrsc.org

Furthermore, bisubstrate analogues, where the allylic and homoallylic substrates are covalently linked, have been synthesized to restrict the conformational freedom of the substrates within the enzyme's active site. researchgate.net These analogues have been shown to be substrates for FPPS, leading to the formation of novel seven-membered ring products. researchgate.net The catalytic efficiencies for the cyclization of these bisubstrate analogues were comparable to the chain elongation reactions with the natural substrates, providing valuable information about the enzyme's active site architecture and catalytic mechanism. researchgate.net

Below is a table summarizing some of the synthesized FPP substrate analogues and their applications:

| Analogue Class | Specific Example(s) | Enzyme(s) Studied | Key Findings |

| Photoactive Analogues | Diazotrifluoropropionyl-containing FPP analogues | Protein Farnesyltransferase (PFTase), Farnesyl Diphosphate Synthase (FPPS), Sesquiterpene Synthase | Act as alternative substrates and can be used for photoaffinity labeling to identify and probe the active sites of FPP-utilizing enzymes. nih.gov |

| Chlorinated Analogues | 3-ClIPP, 3-ClDMAPP | Avian Farnesyl Diphosphate Synthase (FPPS) | Provide evidence for a dissociative electrophilic alkylation mechanism and a shift in the rate-limiting step of the reaction. acs.org |

| Fluorinated Analogues | 6-fluoro FPP, 14-fluoro FPP | Aristolochene Synthase | Confirmed germacrene A as a reaction intermediate and shed light on the cyclization mechanism. cardiff.ac.ukrsc.org |

| Bisubstrate Analogues | Covalently linked IPP and DMAPP/GPP | Farnesyl Diphosphate Synthase (FPPS) | Act as substrates to form novel cyclic products, revealing insights into the conformational requirements of the active site. researchgate.net |

Investigating Enzyme Inhibition by Small Molecules

The inhibition of farnesyl diphosphate synthase (FPPS) by small molecules is a significant area of research, particularly for the development of therapeutic agents. nih.govmdpi.com A variety of compounds, both natural and synthetic, have been identified as inhibitors of FPPS. mdpi.comresearchgate.net

Historically, bisphosphonates were the first class of FPPS inhibitors to be identified. nih.gov These compounds, such as zoledronate, risedronate, and ibandronate, are potent inhibitors of FPPS and are used clinically for the treatment of bone resorption diseases. nih.govnih.govpnas.org However, their high hydrophilicity and strong affinity for bone mineral limit their effectiveness against other diseases like cancer and parasitic infections. pnas.org This has driven the search for non-bisphosphonate inhibitors with more drug-like properties. nih.gov

In silico screening methods, such as the relaxed complex scheme which accounts for receptor flexibility using molecular dynamics simulations, have been successfully employed to identify novel, non-bisphosphonate FPPS inhibitors. nih.gov This approach has led to the discovery of bisamidines, a new class of low micromolar inhibitors of FPPS. nih.gov Further computational work and similarity searching have identified other non-bisphosphonate inhibitors, including quinone methides like celastrol (B190767) and other compounds that bind to the allosteric site of the enzyme. pnas.org

The investigation of these small molecule inhibitors often involves a combination of experimental and computational techniques. Enzyme inhibition assays are used to determine the potency of the inhibitors, typically reported as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.govnih.govpnas.org For example, the bisamidine inhibitor 7 was found to have an IC50 of 1.8 µM against human FPPS. nih.gov

Structural studies, such as X-ray crystallography, are crucial for understanding how these inhibitors bind to the enzyme. These studies have revealed that bisphosphonates typically bind to the allylic substrate site (S1) via a trinuclear Mg2+ cluster. nih.govpnas.org In contrast, some of the newer non-bisphosphonate inhibitors have been shown to bind to an allosteric site or even bridge the allylic and allosteric sites. nih.govpnas.org For instance, the diamidine inhibitor 7 was found to bind near the homoallylic (S2) and allosteric (S3) sites, extending into a newly identified site (S4). nih.gov In a unique case, two molecules of the bisphosphonate inhibitor 8 were observed to bind to Trypanosoma brucei FPPS, one in the allylic site (S1) and the other near the homoallylic site (S2). nih.gov

The following table provides examples of small molecule inhibitors of FPPS and their reported activities:

| Inhibitor Class | Specific Compound(s) | Target Organism/Enzyme | IC50 Value |

| Bisphosphonates | Zoledronate | Human FPPS | ~0.5 µM pnas.org |

| Risedronate | T. cruzi | 150 µM (epimastigote growth) mdpi.com | |

| Ibandronate | P. aeruginosa FPPS | Strong inhibition nih.gov | |

| Bisamidines | Compound 7 | Human FPPS | 1.8 µM nih.gov |

| Compound 14 | S. aureus UPPS | ~100 nM nih.gov | |

| Quinone Methides | Celastrol | T. brucei FPPS | ~20 µM pnas.org |

| Other Non-bisphosphonates | Taxodione, Arenarone | Human FPPS | ~1-3 µM pnas.org |

Structural Biology Approaches

X-ray Crystallography of FPPS and Protein Prenyltransferases

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of farnesyl diphosphate synthase (FPPS) and protein prenyltransferases, providing profound insights into their function and mechanism of inhibition. nih.govacs.org

The first crystal structure of an avian recombinant FPPS, determined at 2.6 Å resolution, revealed a novel fold composed entirely of α-helices surrounding a large central cavity. nih.gov A key feature of this structure was the identification of two highly conserved aspartate-rich motifs located on opposite walls of the cavity. nih.gov These motifs are essential for catalytic activity and are believed to participate in substrate binding and catalysis. nih.gov Subsequent crystallographic studies of FPPS from various organisms, including humans, Trypanosoma brucei, and Pseudomonas aeruginosa, have confirmed this characteristic α-helical fold. nih.govnih.govfrontiersin.org

Crystallography has also been instrumental in visualizing how substrates and inhibitors bind to the FPPS active site. The structure of FPPS in complex with the substrate geranyl diphosphate (GPP) showed the substrate binding in an open conformation within the allylic substrate site (S1). nih.gov Structures of FPPS co-crystallized with various inhibitors have been particularly informative. For example, the structures of human FPPS complexed with nitrogen-containing bisphosphonates (N-BPs) like zoledronate and ibandronate revealed that these inhibitors occupy the allylic substrate site (S1), with their bisphosphonate moiety coordinating to a trinuclear magnesium ion cluster. nih.govfrontiersin.org

More recently, crystallographic studies have identified an allosteric binding pocket adjacent to the active site in both eukaryotic and prokaryotic FPPS. nih.govfrontiersin.org The structure of human FPPS with its product, FPP, bound to this allosteric site has been determined, suggesting a mechanism for product feedback inhibition. frontiersin.orgrcsb.org Furthermore, the crystal structures of FPPS with novel non-bisphosphonate inhibitors have shown these molecules binding in this allosteric pocket, highlighting new avenues for drug design. nih.gov

Similarly, X-ray crystallography has provided detailed structural information on protein prenyltransferases, such as protein farnesyltransferase (FTase). acs.orgnih.gov The crystal structure of rat FTase complexed with FPP showed the isoprenoid chain of FPP binding in an extended conformation within a hydrophobic cavity of the β subunit, while the diphosphate group binds to a positively charged cleft near the subunit interface. acs.org This structure led to the "molecular ruler" hypothesis, which proposes that the depth of the hydrophobic cavity determines the specificity for the 15-carbon farnesyl group over other isoprenoid lengths. acs.org The binding of FPP analogues with photoactive benzophenone (B1666685) groups to rat FTase has also been structurally characterized, confirming that they are good mimics of the natural substrate. nih.gov

The table below summarizes key crystallographic findings for FPPS and protein prenyltransferases:

| Enzyme | Ligand(s) | PDB ID(s) | Key Structural Insights |

| Avian FPPS | Apo | - | Revealed the novel all-α-helical fold and the central cavity with two conserved aspartate-rich motifs. nih.gov |

| Human FPPS | Zoledronate, Ibandronate | 2F8C, 2F94 | Showed inhibitors binding to the allylic site (S1) via a Mg2+ cluster. nih.gov |

| Human FPPS | FPP (allosteric) | 5JA0 | Demonstrated product binding to an allosteric pocket, suggesting a feedback inhibition mechanism. frontiersin.orgrcsb.org |

| T. brucei FPPS | Minodronate | 2EWG | Revealed details of bisphosphonate binding in a parasitic enzyme. nih.govrcsb.org |

| P. aeruginosa FPPS | GPP, Ibandronate | 3ZOU, 3ZMC | Showed substrate binding in an open conformation and identified an allosteric pocket in a bacterial FPPS. nih.goviucr.org |

| Rat FTase | FPP | 1FT2 | Illustrated the "molecular ruler" hypothesis for isoprenoid substrate specificity. acs.orgmdpi.com |

| Rat FTase | Benzophenone-containing FPP analogue | - | Confirmed that the analogue is a good substrate mimic. nih.gov |

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools to complement experimental studies, providing dynamic insights into the interactions between farnesyl diphosphate synthase (FPPS) and its ligands. nih.govnih.gov These methods allow for the investigation of conformational changes, binding energetics, and the role of solvent, which are often difficult to capture with static experimental techniques. nih.gov

MD simulations have been used to explore the flexibility of the FPPS active site. nih.gov By simulating the atomic motions of the protein over time, researchers can identify different conformational states that the enzyme can adopt. nih.gov This "relaxed complex scheme" has been used in virtual screening campaigns to identify novel FPPS inhibitors by accounting for the flexibility of the receptor. nih.gov

These computational approaches have been particularly valuable in understanding the binding of inhibitors to FPPS. For example, a combination of solid-state NMR, quantum chemical calculations, and computational docking was used to predict the binding modes of several bisphosphonates to FPPS. rcsb.org These predictions were subsequently confirmed by X-ray crystallography, demonstrating the power of integrating computational and experimental methods. rcsb.org

The fragment molecular orbital (FMO) method, a full quantum mechanical approach, has been used to analyze the energetic basis of the interaction between FPPS and nitrogen-containing bisphosphonates (N-BPs). nih.govscienceopen.com These calculations revealed that in addition to hydrogen bonding and electrostatic interactions, CH-π and π-π interactions play an important role in the potency of these inhibitors. nih.govscienceopen.com

MD simulations have also been employed to study the conformational changes induced by ligand binding. nih.gov For instance, simulations have shown how the binding of an N-BP can induce a conformational change in FPPS, leading to a more "closed" and stable complex. nih.gov Furthermore, simulations of cis-FPPS from Mycobacterium tuberculosis have revealed that the active site remains in a relatively closed state even without a bound ligand, and that the binding of a substrate-like ligand induces a more compact closed state. osu.edu

The table below highlights some of the key applications of computational modeling and MD simulations in FPPS research:

| Computational Method | Enzyme System | Key Findings |

| Molecular Dynamics (MD) Simulations | Human FPPS | Used in the "relaxed complex scheme" for virtual screening to identify novel, non-bisphosphonate inhibitors. nih.gov |

| MD Simulations | M. tuberculosis cis-FPPS | Showed that the active site is inherently flexible and that substrate binding induces a more closed conformation. osu.edu |

| MD Simulations | Undecaprenyl Pyrophosphate Synthase (UPPS) | Revealed that UPPS is a highly flexible protein with mobile binding pockets in the active site. nih.gov |

| Computational Docking & Quantum Chemistry | T. brucei FPPS and bisphosphonates | Successfully predicted the binding modes of bisphosphonate inhibitors, which were later confirmed by X-ray crystallography. rcsb.org |

| Fragment Molecular Orbital (FMO) Method | Human FPPS and N-BPs | Elucidated the energetic contributions to binding, highlighting the importance of CH-π and π-π interactions. nih.govscienceopen.com |

| Homology Modeling | Azadirachta indica FPPS | Identified key amino acid residues involved in catalysis through molecular interaction analysis, which were then confirmed by site-directed mutagenesis. researchgate.net |

Cellular and Organismal Studies

Subcellular Localization Studies of FPPS and Related Enzymes

Determining the subcellular localization of farnesyl diphosphate synthase (FPPS) and related enzymes is crucial for understanding the compartmentalization of isoprenoid biosynthesis and its regulation within the cell. asm.orgnih.gov Various experimental techniques have been employed to pinpoint the location of these enzymes in different organisms and cell types, revealing a more complex distribution than initially thought.

In plants, FPPS has been found in multiple cellular compartments. Immunocytochemical staining and immunoblot analysis have demonstrated the presence of FPPS in the chloroplasts of rice, wheat, and tobacco. oup.com This localization suggests that chloroplasts can synthesize their own FPP, which may be used for the production of essential molecules like phytols (for chlorophyll (B73375) synthesis) and carotenoids. oup.com Additionally, evidence suggests that FPPS is also located in the mitochondria and cytoplasm of plants like Arabidopsis thaliana. oup.com The presence of FPPS in different compartments indicates that FPP synthesis occurs in multiple locations within plant cells, likely to supply distinct metabolic pathways. oup.com Subcellular localization predictions for the FPPS gene family in Euphorbia hirta also suggest that while most are cytoplasmic, some are targeted to the chloroplast. mdpi.com

In mammalian cells, the localization of FPPS has been a subject of some debate. While it has often been considered a cytosolic protein, studies using cell fractionation, immunofluorescence, and immunoelectron microscopy have provided strong evidence for a peroxisomal localization of FPPS in rat liver. nih.gov These findings, combined with the peroxisomal localization of other enzymes in the mevalonate (B85504) pathway, suggest that peroxisomes are a major site for the synthesis of FPP from mevalonate in these cells. nih.gov

In the case of the protozoan parasite Leishmania major, digitonin (B1670571) permeabilization experiments, along with indirect immunofluorescence and immunoelectron microscopy, have shown that FPPS is predominantly a cytosolic enzyme. asm.org This cytosolic location is consistent with the localization of other enzymes that utilize FPP, such as prenyltransferases. asm.org Interestingly, while FPPS is cytosolic, the initial enzyme of the mevalonate pathway in these organisms, HMG-CoA reductase, is located in the mitochondria. asm.org This highlights a spatial separation of the early and later stages of isoprenoid biosynthesis in trypanosomatids.

The following table summarizes the observed subcellular localizations of FPPS in different organisms:

| Organism/Cell Type | Subcellular Localization(s) of FPPS | Experimental Method(s) |

| Plants (Rice, Wheat, Tobacco) | Chloroplasts, Cytoplasm, Mitochondria | Immunocytochemistry, Immunoblot analysis, Subcellular fractionation oup.com |

| Rat Liver | Peroxisomes | Cell fractionation, Immunofluorescence, Immunoelectron microscopy nih.gov |

| Leishmania major | Cytosol | Digitonin permeabilization, Indirect immunofluorescence, Immunoelectron microscopy asm.org |

| Euphorbia hirta | Cytoplasm, Chloroplasts | Subcellular localization prediction mdpi.com |

| Crustaceans | Mitochondria, Cytoplasm | Subcellular localization prediction researchgate.net |

The diverse subcellular localization of FPPS across different species underscores the varied roles of FPP in cellular metabolism and the intricate regulation of its biosynthesis.

Metabolic Engineering Strategies for Enhanced Isoprenoid Production in Model Organisms

Metabolic engineering provides a powerful framework for repurposing model organisms into cellular factories for the sustainable production of valuable isoprenoids derived from farnesyl diphosphate (FPP). nih.govsci-hub.se The primary goal is to channel the metabolic flux towards the synthesis of FPP and its subsequent conversion into target molecules, away from the organism's native metabolic processes. oup.com Key model organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently chosen due to their rapid growth, well-understood genetics, and ease of genetic manipulation. nih.govoup.comnih.gov

A cornerstone strategy involves the introduction and optimization of heterologous biosynthetic pathways. nih.govbohrium.com For instance, the mevalonate (MVA) pathway from S. cerevisiae is often engineered into E. coli to boost the supply of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). oup.commdpi.com This is because the native methylerythritol phosphate (B84403) (MEP) pathway in E. coli can have flux limitations. oup.com Engineering efforts focus on balancing the expression of pathway enzymes to prevent the accumulation of toxic intermediates and to ensure a robust supply of IPP and DMAPP for FPP synthase (FPPS). oup.comchalmers.se

Further strategies to enhance isoprenoid production include:

Overexpression of Key Enzymes : Increasing the cellular levels of rate-limiting enzymes is a common approach. This includes overexpressing FPP synthase (encoded by the ispA gene in E. coli) to drive the condensation of IPP and DMAPP towards FPP. oup.comdoaj.org Similarly, downstream terpene synthases, which convert FPP into specific isoprenoids like amorphadiene (B190566) or taxadiene, are also overexpressed. oup.comchalmers.se

Blocking Competing Pathways : To maximize the carbon flux towards the desired product, competing metabolic pathways that drain the precursor pool are often downregulated or deleted. oup.comchalmers.se In S. cerevisiae, downregulating the ERG9 gene, which encodes squalene (B77637) synthase, redirects FPP from sterol biosynthesis towards the production of other isoprenoids. chalmers.se

Enzyme Engineering and Fusion Proteins : The efficiency of the biosynthetic pathway can be improved by creating fusion proteins. For example, fusing FPP synthase directly to a sesquiterpene synthase like patchoulol synthase can enhance product titers by channeling the FPP substrate directly to the next enzyme in the pathway, a strategy known as substrate channeling. researchgate.net

Cofactor Engineering : The MVA pathway and many downstream modifications are dependent on cofactors like NADPH. Engineering the host's central metabolism to increase the availability of such cofactors can further boost production. chalmers.se

Promiscuous Phosphatases : In some applications, native bacterial phosphatases with broad substrate specificity, such as NudB and AphA in E. coli, have been exploited. doaj.org Overexpression of these enzymes can dephosphorylate FPP and other prenyl diphosphates to produce mixtures of isoprenoid alcohols like farnesol. doaj.org

These strategies have led to the successful production of a wide array of isoprenoids in engineered microbes.

Table 1: Examples of Metabolic Engineering in Model Organisms for Isoprenoid Production

| Model Organism | Engineering Strategy | Target Isoprenoid(s) | Reported Titer |

| Escherichia coli | Overexpression of heterologous MVA pathway and amorphadiene synthase. oup.com | Amorphadiene | 24 mg/L oup.com |

| Escherichia coli | Overexpression of MVA pathway, IspA (FPPS), and native phosphatases (NudB, AphA). doaj.org | Isoprenoid alcohols (Isopentenol, Farnesol) | 2027 mg/L doaj.org |

| Saccharomyces cerevisiae | Engineering of the IPP-bypass pathway, deletion of a promiscuous kinase. nih.gov | Isoprenol | 130.52 ± 8.01 mg/L nih.gov |

| Saccharomyces cerevisiae | Overexpression of MVA pathway genes (tHMG1, ERG20), downregulation of ERG9, and expression of taxadiene synthase (TS). chalmers.se | Taxadiene | 528 mg/L chalmers.se |

| Saccharomyces cerevisiae | Introduction of xylose utilization pathway, overexpression of carotenogenic genes. frontiersin.org | Carotenoids (from xylose) | 903 mg/L frontiersin.org |

Bioinformatics and Comparative Analysis

Bioinformatics and comparative genomics are indispensable tools for advancing our understanding of farnesyl diphosphate and its role in the vast isoprenoid network. These computational approaches allow researchers to analyze large datasets, predict gene function, and explore the evolutionary history of the enzymes involved in FPP metabolism.

Phylogenetic Analysis of FPPS Gene Families Across Diverse Species

Farnesyl diphosphate synthase (FPPS) is a highly conserved enzyme essential for isoprenoid biosynthesis in virtually all forms of life. nih.govfrontiersin.org Phylogenetic analysis, which studies the evolutionary relationships between genes and proteins, has been crucial in classifying the FPPS gene family and understanding its diversification across different kingdoms. nih.gov

By comparing FPPS sequences from a wide range of organisms—including plants, fungi, bacteria, and insects—researchers can construct phylogenetic trees that reveal evolutionary lineages. nih.govresearchgate.netresearchgate.netresearchgate.net These analyses have shown that FPPS genes often cluster according to their taxonomic origin. frontiersin.orgpeerj.com For example, a study on plant FPPS genes revealed that positive selection, an evolutionary pressure favoring new, beneficial mutations, has been a significant force driving the functional divergence of these enzymes. nih.gov Positively selected sites were identified primarily in the catalytic center, suggesting that adaptation has shaped the enzyme's function in different plant lineages, likely to support the production of a diverse array of specialized triterpenoids. nih.gov

In bacteria, comparing the phylogeny of the FPPS gene with that of the 16S rRNA gene—a standard marker for bacterial evolution—has provided insights into events like horizontal gene transfer. researchgate.net In some cases, the evolutionary path of the FPPS gene does not match the species' evolutionary path, suggesting the gene was acquired from another organism. researchgate.net In plants like Euphorbia hirta and Dryopteris fragrans, genome-wide identification has uncovered multiple FPPS gene family members, indicating that gene duplication events have contributed to the expansion and potential functional diversification of this family. frontiersin.orgmdpi.com

Table 2: Summary of Phylogenetic Studies on FPPS Gene Families

| Organism Group | Key Findings | Reference(s) |